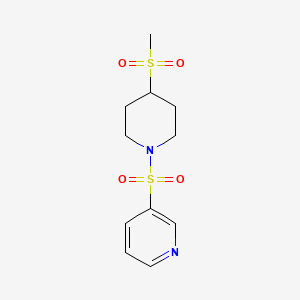

3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-(4-methylsulfonylpiperidin-1-yl)sulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-18(14,15)10-4-7-13(8-5-10)19(16,17)11-3-2-6-12-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGKNNXZXJJAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Methylsulfonyl Groups: Methylsulfonyl groups are introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

Attachment to Pyridine Ring: The final step involves coupling the piperidine moiety to the pyridine ring, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the pyridine ring or the sulfonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Scientific Research Applications

3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a probe in biological studies.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The methylsulfonyl groups can participate in hydrogen bonding or electrostatic interactions, while the piperidine and pyridine rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)benzene: Similar structure but with a benzene ring instead of pyridine.

3-((4-(Ethylsulfonyl)piperidin-1-yl)sulfonyl)pyridine: Similar structure but with ethylsulfonyl groups instead of methylsulfonyl.

4-(Methylsulfonyl)piperidine: Lacks the pyridine ring but contains the piperidine and methylsulfonyl groups.

Uniqueness

3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine is unique due to the combination of its functional groups and the presence of both pyridine and piperidine rings. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonyl group linked to a piperidine moiety that carries a methylsulfonyl group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and anti-inflammatory effects.

Biological Activity Overview

The biological activity of 3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine can be categorized into several key areas:

- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects. For instance, derivatives containing piperidine rings have been associated with antimicrobial properties against various bacterial strains .

- Enzyme Inhibition : The compound's sulfonamide functionality is known for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. Such inhibition is crucial for therapeutic strategies targeting neurodegenerative diseases and metabolic disorders .

- Anti-inflammatory Effects : Research indicates that compounds with similar scaffolds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as asthma .

Antibacterial Activity

A study synthesized several piperidine derivatives, including sulfonamide groups, which exhibited notable antibacterial activity. The synthesized compounds were tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12.5 µg/mL |

| B | S. aureus | 6.25 µg/mL |

| C | P. aeruginosa | 25 µg/mL |

Enzyme Inhibition Studies

The enzyme inhibition potential of 3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine was evaluated using AChE as a target. The IC50 values indicated significant inhibitory activity:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 15.0 |

| Urease | 20.5 |

These results suggest that the compound could be beneficial in developing treatments for conditions like Alzheimer's disease, where AChE inhibition is therapeutic .

Case Studies

- Anti-inflammatory Activity : In an experimental model of lung inflammation, compounds similar to 3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine were shown to inhibit the release of TNF-α and IL-4 in response to allergens, indicating their potential use in asthma management .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds through their ability to inhibit AChE and modulate inflammatory pathways in neuronal cells, presenting a promising avenue for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

- Step 1 : Sulfonylation of the piperidine ring using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Coupling the sulfonylated piperidine with pyridine derivatives via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Pd/C in DMF) .

- Step 3 : Purification via recrystallization or column chromatography to isolate the final product. Analytical validation (NMR, HPLC) is critical at each stage .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for sulfonyl groups (δ ~3.3 ppm for methylsulfonyl protons) and pyridine ring protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 317.2) .

- HPLC : Assess purity (>98% for research-grade material) using reverse-phase C18 columns .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride intermediates.

- First Aid : For skin contact, rinse with water immediately; for eye exposure, flush with saline for 15 minutes. Refer to GHS-compliant safety data sheets for sulfonamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the sulfonylation step?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity of sulfonylating agents .

- Catalyst Screening : Test Pd/C or Cu(I) catalysts for regioselectivity in coupling reactions.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions. Post-reaction, raise to room temperature for completion .

- Yield Tracking : Use in-situ FTIR or LC-MS to monitor intermediates and adjust stoichiometry .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Dose-Response Curves : Compare EC₅₀ values under identical pH and temperature conditions.

- Structural Analog Comparison : Evaluate activity against analogs like 1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidine to identify substituent effects .

- Meta-Analysis : Cross-reference data from peer-reviewed studies while excluding unreliable sources (e.g., non-academic vendors) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., Mycobacterium tuberculosis enzymes).

- ADME Prediction : Calculate logP (≈2.1) and polar surface area (≈90 Ų) to assess bioavailability .

- QSAR Studies : Correlate sulfonyl group electronegativity with antimicrobial potency using regression models .

Notes

- Contradictions : Variations in sulfonylation yields ( vs. 5) suggest solvent-dependent reactivity, requiring empirical optimization.

- Advanced Purification : For scale-up, consider continuous flow reactors () or automated flash chromatography ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.